N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(2,4-Dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a bicyclic cyclohepta[c]pyridazin-3-one core linked to a 2,4-dichlorophenyl group via an acetamide bridge. The compound’s structural uniqueness lies in its seven-membered cyclohepta[c]pyridazin ring system, which differentiates it from smaller heterocyclic analogs.
Properties
Molecular Formula |
C17H17Cl2N3O2 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-12-6-7-15(13(19)9-12)20-16(23)10-22-17(24)8-11-4-2-1-3-5-14(11)21-22/h6-9H,1-5,10H2,(H,20,23) |
InChI Key |
AVSLBYDBUJKHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s cyclohepta[c]pyridazin-3-one core distinguishes it from smaller heterocycles in related acetamides:
- : A dihydropyrimidin-2-ylthio core (six-membered ring) with a 2,3-dichlorophenyl group. This smaller ring system may reduce conformational flexibility compared to the seven-membered cyclohepta[c]pyridazin .
- : A simple thiazol-2-yl group paired with 3,4-dichlorophenyl highlights the role of aromatic heterocycles in modulating intermolecular interactions (e.g., hydrogen bonding) .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Features |
|---|---|---|
| Target Compound | Cyclohepta[c]pyridazin-3-one | Seven-membered ring, ketone at C3 |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) | Thiazol-2-yl | Five-membered aromatic heterocycle |
| 2-(Dihydropyrimidin-2-ylthio)-N-(2,3-DCP) | Dihydropyrimidin-2-ylthio | Six-membered saturated ring, sulfur link |
Substituent Effects
- Chlorophenyl Groups: The target compound’s 2,4-dichlorophenyl group contrasts with 2,3-dichlorophenyl () and 3,4-dichlorophenyl (). Positional isomerism influences steric bulk and electronic effects (e.g., para-Cl in 2,4-DCP enhances electron-withdrawing properties) .
Table 2: Substituent Comparison
Physicochemical Properties
- ’s 3,4-dichlorophenyl analog has a higher mp (459–461 K), attributed to robust N–H···N hydrogen-bonded dimers in the crystal lattice .
Synthetic Yields :
Pharmacological Implications (Inferred)
- Heterocycle Size : The seven-membered cyclohepta[c]pyridazin core may offer enhanced binding pocket compatibility compared to smaller rings (e.g., thiazol in ) .
- Chlorine vs. Trifluoromethyl : While chlorine improves lipophilicity, trifluoromethyl groups () may enhance blood-brain barrier penetration .
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